Cas no 2137458-26-3 (tert-butyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate)

Tert-butyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate is a chemically stable, high-purity intermediate widely used in pharmaceutical and organic synthesis. Its tert-butyl ester group enhances solubility and reactivity, facilitating further functionalization in complex molecule construction. The 4,6-dimethyl substitution pattern on the indole scaffold contributes to steric and electronic modulation, making it valuable for tailored synthetic applications. This compound is particularly useful in the development of bioactive molecules, including alkaloid derivatives and heterocyclic compounds. Its well-defined structure and consistent quality ensure reproducibility in research and industrial processes. Suitable for use under controlled conditions, it offers reliable performance in multistep synthetic routes.
tert-butyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate structure
2137458-26-3 structure
Product Name:tert-butyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate
CAS No:2137458-26-3
MF:C15H21NO2
MW:247.33274435997
CID:5267867
PubChem ID:165438280
Update Time:2025-05-24

tert-butyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2137458-26-3
    • tert-butyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate
    • EN300-361430
    • Inchi: 1S/C15H21NO2/c1-9-6-10(2)11-8-13(16-12(11)7-9)14(17)18-15(3,4)5/h6-7,13,16H,8H2,1-5H3
    • InChI Key: OMNYMMAZGVUMHM-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(C1CC2C(C)=CC(C)=CC=2N1)=O

Computed Properties

  • Exact Mass: 247.157228913g/mol
  • Monoisotopic Mass: 247.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 38.3Ų

tert-butyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate Pricemore >>

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Additional information on tert-butyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate

tert-butyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate: A Comprehensive Overview

The compound tert-butyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate, identified by the CAS number 2137458-26-3, is a significant molecule in the field of organic chemistry. This compound belongs to the class of indole derivatives, which have garnered substantial attention due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound features a substituted indole ring system with specific functional groups that contribute to its unique chemical properties.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of tert-butyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and enantioselective syntheses, to construct this molecule with high precision. These methods not only enhance the yield but also ensure the formation of enantiomerically pure products, which are crucial for pharmacological studies.

The indole core of this compound plays a pivotal role in its biological activity. Indole derivatives are known for their ability to interact with various biological targets, such as enzymes and receptors. In particular, tert-butyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate has shown potential as a lead compound in drug discovery programs targeting neurodegenerative diseases and cancer. Its methyl substituents at positions 4 and 6 further modulate its physicochemical properties, making it an attractive candidate for further optimization.

In terms of applications, this compound has been explored in the development of new drug delivery systems. The tert-butyl ester group present in the molecule can serve as a bioisosteric replacement for other ester groups, potentially improving pharmacokinetic profiles. Additionally, its dihydroindole structure provides a scaffold for further functionalization, enabling the creation of more complex molecules with enhanced bioactivity.

From a synthetic perspective, the preparation of tert-butyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate involves a multi-step process that highlights the importance of stereocontrol. The use of chiral auxiliaries and asymmetric induction techniques has been instrumental in achieving high enantiomeric excess (ee) during synthesis. Such control is essential for studying the stereochemical outcomes in biological assays.

The study of this compound has also contributed to our understanding of indole chemistry. By examining its reactivity under different conditions, chemists have gained insights into the electronic effects and steric influences exerted by substituents on the indole ring. These findings have broader implications for the design of novel indole-based compounds with tailored properties.

In conclusion, tert-butyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate stands as a prime example of how modern synthetic techniques and mechanistic studies can advance our knowledge of complex organic molecules. Its unique structure and versatile functional groups make it a valuable tool in both academic research and industrial applications.

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